molecular formula C14H21FN2O3S B2371027 3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide CAS No. 952982-25-1

3-fluoro-4-methoxy-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2371027
CAS RN: 952982-25-1
M. Wt: 316.39
InChI Key: BFFUZWWDXKMCAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .


Molecular Structure Analysis

The B3LYP/cc-pVDZ basis set was used to optimize the best results for the 3-(1-(3-(5-((1-methyl piperidin-4-yl) methoxy)pyrimidin-2-yl) benzyl)-6-oxo-1,6 -dihydropyridazin -3-yl)benzonitrile (CD) . The NBO analysis confirms the highest stabilization energy 39.53 kcal/mol, from bonding LP(1) - N22 to anti-bonding π*(N21 - C24) .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

One significant area of research involves the exploration of benzenesulfonamide derivatives for photodynamic therapy (PDT), a treatment modality for cancer. A study by Pişkin, Canpolat, and Öztürk (2020) discusses the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially useful as Type II photosensitizers in PDT for cancer treatment. The study emphasizes the importance of these properties in the development of effective PDT agents (Pişkin, Canpolat, & Öztürk, 2020).

Electrophilic Fluorination

Another area of interest is the development of novel electrophilic fluorinating reagents. Yasui et al. (2011) introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) as a sterically demanding analogue of a popular fluorinating reagent. This compound improves the enantioselectivity of products in specific fluorination reactions, demonstrating the role of benzenesulfonamide derivatives in advancing synthetic organic chemistry and the production of fluorinated compounds (Yasui et al., 2011).

Supramolecular Architecture

Research into the crystal structures of benzenesulfonamide derivatives provides insights into their potential applications in materials science. Rodrigues et al. (2015) investigated the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and its fluorinated analogue, revealing distinct supramolecular architectures. These findings contribute to the understanding of how subtle changes in molecular structure can influence the overall properties of crystalline materials, which is crucial for the design of new materials with specific functions (Rodrigues et al., 2015).

Cyclooxygenase Inhibition

In the realm of medicinal chemistry, benzenesulfonamide derivatives have been evaluated for their potential as cyclooxygenase inhibitors, which are relevant for developing anti-inflammatory drugs. A study by Pal et al. (2003) synthesized a series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties, demonstrating selectivity and potency for COX-2 inhibition. This research highlights the therapeutic potential of benzenesulfonamide derivatives in treating inflammation and related diseases (Pal et al., 2003).

Safety and Hazards

When handling this compound, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2O3S/c1-17-7-5-11(6-8-17)10-16-21(18,19)12-3-4-14(20-2)13(15)9-12/h3-4,9,11,16H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFUZWWDXKMCAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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